molecular formula C13H13NOS B5510202 N-methyl-N-phenyl-2-(2-thienyl)acetamide

N-methyl-N-phenyl-2-(2-thienyl)acetamide

Cat. No.: B5510202
M. Wt: 231.32 g/mol
InChI Key: HBVBFBOBLWMUFF-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(2-thienyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl group, a methyl group, and a thienyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-(2-thienyl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with a thiophene derivative. One common method is the acylation of N-methyl-N-phenylacetamide with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-phenyl-2-(2-thienyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl or thienyl rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-methyl-N-phenyl-2-(2-thienyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s structural similarity to certain bioactive molecules makes it a subject of interest in medicinal chemistry. Researchers explore its potential as a therapeutic agent for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in material science and engineering applications.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(2-thienyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    N-methyl-N-phenylacetamide: Lacks the thienyl group, making it less versatile in certain applications.

    N-phenyl-2-(2-thienyl)acetamide: Lacks the methyl group, which may affect its reactivity and bioactivity.

    N-methyl-2-(2-thienyl)acetamide: Lacks the phenyl group, altering its chemical and physical properties.

Uniqueness: N-methyl-N-phenyl-2-(2-thienyl)acetamide is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential bioactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-methyl-N-phenyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-14(11-6-3-2-4-7-11)13(15)10-12-8-5-9-16-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVBFBOBLWMUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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